Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride
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Overview
Description
Methyl 5-oxa-8-azaspiro[35]nonane-9-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl It is known for its unique spiro structure, which includes an oxaspiro and azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride typically involves the following steps:
Formation of the Spiro Moiety: The spiro structure is formed through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: Functional groups such as the ester and hydrochloride are introduced through esterification and hydrochlorination reactions, respectively.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate
- Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrobromide
Uniqueness
Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride is unique due to its specific spiro structure and the presence of the hydrochloride group. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-9(3-2-4-9)13-6-5-10-7;/h7,10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFSQPRVVRQNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(CCC2)OCCN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2470439-77-9 |
Source
|
Record name | methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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